2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile
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Overview
Description
2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a pyrimidine ring, and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 1-(2,4-difluorophenyl)ethanone with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
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Cyclization to Form Pyrimidine Ring: : The next step involves the cyclization of the intermediate to form the pyrimidine ring. This is typically done by reacting the piperazine intermediate with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
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Introduction of the Carbonitrile Group: : The final step involves the introduction of the carbonitrile group. This can be achieved by treating the pyrimidine derivative with cyanogen bromide (BrCN) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, which can be oxidized to form N-oxides.
Reduction: Reduction reactions can occur at the difluorophenyl group, potentially reducing the fluorine atoms to hydrogen.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Hydrogenated derivatives of the difluorophenyl group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine and pyrimidine rings can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-amine: Similar structure but with an amine group instead of a carbonitrile.
2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-thiol: Similar structure but with a thiol group instead of a carbonitrile.
Uniqueness
The presence of the carbonitrile group in 2-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile provides unique reactivity and potential biological activity compared to its analogs. This group can participate in various chemical reactions, offering versatility in synthetic applications and potentially enhancing the compound’s pharmacological profile.
Properties
IUPAC Name |
2-[4-[1-(2,4-difluorophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5/c1-12-9-15(11-21)23-18(22-12)25-7-5-24(6-8-25)13(2)16-4-3-14(19)10-17(16)20/h3-4,9-10,13H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQQGYDYFCYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=C(C=C(C=C3)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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